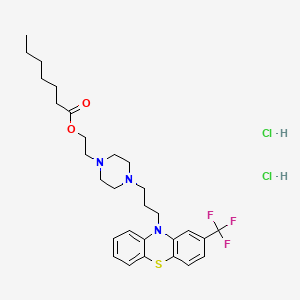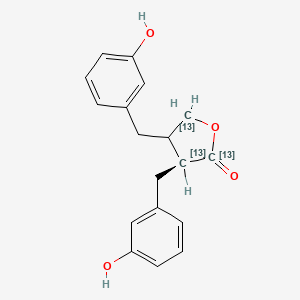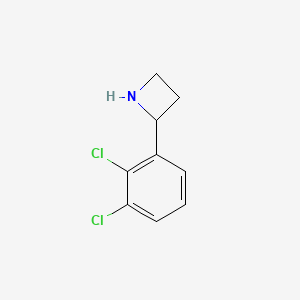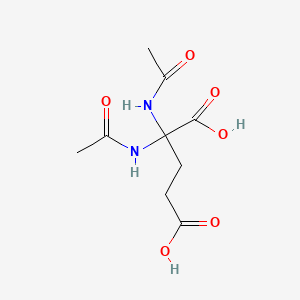
Fluphenazin-Enanthate-Dihydrochlorid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fluphenazine Enanthate Dihydrochloride is a phenothiazine antipsychotic drug, a dopaminergic antagonist, and an anticoronaviral agent . It is used for the symptomatic management of psychosis in patients with schizophrenia .
Synthesis Analysis
The synthesis of Fluphenazine Enanthate Dihydrochloride involves the preparation of fluphenazine analogues . The key intermediate, epoxide 2, is prepared via the treatment of commercially available compounds . The expected phenothiazines are separated by column chromatography, providing the products in the form of oils .Molecular Structure Analysis
The molecular formula of Fluphenazine Enanthate Dihydrochloride is C29H38F3N3O2S · 2HCl . Its molecular weight is 622.61 . The IUPAC name is 2- [4- [3- [2- (trifluoromethyl)phenothiazin-10-yl]propyl]piperazin-1-yl]ethyl heptanoate .Chemical Reactions Analysis
Fluphenazine Enanthate Dihydrochloride blocks postsynaptic mesolimbic dopaminergic D1 and D2 receptors in the brain . It depresses the release of hypothalamic and hypophyseal hormones and is believed to depress the reticular activating system .Physical And Chemical Properties Analysis
Fluphenazine Enanthate Dihydrochloride is a member of phenothiazines . It has a molecular weight of 549.7 g/mol . The CAS Number is 3105-68-8 .Wissenschaftliche Forschungsanwendungen
Pharmazeutischer Referenzstandard
Fluphenazin-Enanthate-Dihydrochlorid wird als Referenzstandard des US-amerikanischen Arzneibuchs (USP) verwendet {svg_1}. Es ist für die Verwendung in bestimmten Qualitätsprüfungen und -analysen bestimmt, wie in den USP-Kompendien spezifiziert {svg_2}. Dies bedeutet, dass es als Referenzwert dient, um die Stärke, Qualität, Reinheit und Identität anderer Substanzen in der pharmazeutischen Forschung und Herstellung zu bestimmen {svg_3}.
Langfristige Neuroleptika-Therapie
Fluphenazin ist ein Phenothiazin, das zur Behandlung von Patienten eingesetzt wird, die eine langfristige Neuroleptika-Therapie benötigen {svg_4}. Neuroleptika werden in erster Linie zur Behandlung von Psychosen eingesetzt, insbesondere bei Schizophrenie und bipolarer Störung, und können auch zur Behandlung von akutem Delirium und Erregung eingesetzt werden {svg_5}.
Management von psychotischen Störungen
Fluphenazin ist angezeigt zur Behandlung von Manifestationen psychotischer Störungen {svg_6}. Dies umfasst Erkrankungen wie Schizophrenie, bei der es helfen kann, Symptome wie Halluzinationen, Wahnvorstellungen und gestörtes Denken zu behandeln {svg_7}.
Behandlung von Chorea
Fluphenazin wird in Kombination mit anderen Medikamenten zur Behandlung von Chorea eingesetzt {svg_8}, eine neurologische Erkrankung, die durch unwillkürliche, unregelmäßige Bewegungen gekennzeichnet ist, die verschiedene Körperteile betreffen können {svg_9}.
Management des Tourette-Syndroms
Fluphenazin wird auch im Management des Tourette-Syndroms eingesetzt {svg_10}, einer Erkrankung, die durch sich wiederholende, stereotype, unwillkürliche Bewegungen und Lautäußerungen gekennzeichnet ist, die als Tics bezeichnet werden {svg_11}.
Behandlung von Depression
In Kombination mit anderen Medikamenten wird Fluphenazin zur Behandlung von Depression eingesetzt {svg_12}. Es kann helfen, Symptome der Depression wie Traurigkeit, Hoffnungslosigkeit und Veränderungen im Appetit oder Schlafmuster zu lindern {svg_13}.
Safety and Hazards
Wirkmechanismus
Target of Action
Fluphenazine Enanthate Dihydrochloride primarily targets dopaminergic D1 and D2 receptors in the brain . These receptors play a crucial role in the regulation of various brain functions, including motor control, cognition, learning, and reward.
Mode of Action
Fluphenazine acts by blocking postsynaptic mesolimbic dopaminergic D1 and D2 receptors in the brain . By blocking these receptors, it inhibits the action of dopamine, a neurotransmitter that plays a significant role in behavior and cognition, voluntary movement, motivation, punishment and reward, inhibition of prolactin production, sleep, mood, attention, working memory, and learning .
Biochemical Pathways
The blockade of dopaminergic receptors by Fluphenazine leads to a decrease in the release of hypothalamic and hypophyseal hormones . This action is believed to depress the reticular activating system, thus affecting basal metabolism, body temperature, wakefulness, vasomotor tone, and emesis .
Pharmacokinetics
The pharmacokinetics of Fluphenazine Enanthate Dihydrochloride involves its absorption, distribution, metabolism, and excretion (ADME). The bioavailability of Fluphenazine when taken orally is about 2.7% . The elimination half-life of Fluphenazine when administered intramuscularly is 15 hours for the hydrochloride form and 7-10 days for the decanoate form . It is excreted through urine and feces .
Result of Action
The molecular and cellular effects of Fluphenazine’s action primarily involve the reduction of psychotic symptoms in conditions such as schizophrenia . By blocking dopamine receptors, Fluphenazine helps to balance dopamine levels in the brain, which can alleviate symptoms of psychosis .
Biochemische Analyse
Biochemical Properties
Fluphenazine Enanthate Dihydrochloride interacts with various biomolecules, primarily by blocking postsynaptic mesolimbic dopaminergic D1 and D2 receptors in the brain . It also depresses the release of hypothalamic and hypophyseal hormones .
Cellular Effects
Fluphenazine Enanthate Dihydrochloride influences cell function by affecting basal metabolism, body temperature, wakefulness, vasomotor tone, and emesis . It is believed to depress the reticular activating system, which plays a crucial role in wakefulness and alertness .
Molecular Mechanism
The molecular mechanism of Fluphenazine Enanthate Dihydrochloride involves its ability to block dopamine receptors . This blocking action is believed to be related to its therapeutic effects in treating psychotic disorders .
Temporal Effects in Laboratory Settings
It is known that the compound and its metabolites are detected in tissues at higher levels than in plasma, and the levels increase with dose .
Dosage Effects in Animal Models
The effects of Fluphenazine Enanthate Dihydrochloride vary with different dosages in animal models
Metabolic Pathways
Fluphenazine Enanthate Dihydrochloride is involved in various metabolic pathways. It is metabolized into sulfoxide (FL-SO), 7-hydroxy (7-OH-FLU) and N4’-oxide (FLU-NO) metabolites .
Transport and Distribution
Fluphenazine Enanthate Dihydrochloride is distributed within cells and tissues. It is found to be 10- to 27-fold higher in brain regions than in plasma . Liver contained the highest levels of all analytes at all doses .
Eigenschaften
IUPAC Name |
2-[4-[3-[2-(trifluoromethyl)phenothiazin-10-yl]propyl]piperazin-1-yl]ethyl heptanoate;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H38F3N3O2S.2ClH/c1-2-3-4-5-11-28(36)37-21-20-34-18-16-33(17-19-34)14-8-15-35-24-9-6-7-10-26(24)38-27-13-12-23(22-25(27)35)29(30,31)32;;/h6-7,9-10,12-13,22H,2-5,8,11,14-21H2,1H3;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YORZKYVLRPQZBY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(=O)OCCN1CCN(CC1)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H40Cl2F3N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
622.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Acetic acid, [4-[3-[(6-amino-1,2,3,4-tetrahydro-2,4-dioxo-1,3-dipropyl-5-pyrimidinyl)amino]-2-meth](/img/no-structure.png)

![3-(5,8-Dioxohexahydro-1H-thiazolo[3,4-a]pyrazin-6-yl)propanoic acid](/img/structure/B1146439.png)
![6-(Hydroxyimino)-6,7-dihydro-5H-indeno[5,6-d][1,3]dioxol-5-one](/img/structure/B1146440.png)
![6-(4-fluorophenoxy)-2-methyl-3-[[(3S)-1-propan-2-ylpiperidin-3-yl]methyl]quinazolin-4-one](/img/structure/B1146448.png)

![[Phenylacetyl1, O-Me-D-Tyr2, Arg6,8, Lys9]-Vasopressin amide](/img/structure/B1146450.png)



![2-[5-[1,3-Dihydro-1-(3-hydroxypropyl)-3,3-dimethyl-2H-indol-2-ylidene]-1,3-pentadien-1-yl]-1-(3-hydroxypropyl)-3,3-dimethyl-3H-indolium Chloride](/img/structure/B1146456.png)
